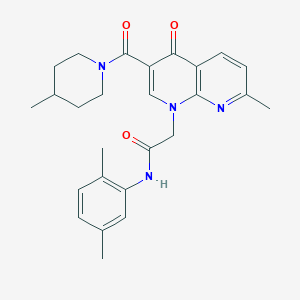

N-(2,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

説明

This compound features a 1,8-naphthyridine core substituted at position 3 with a 4-methylpiperidine-1-carbonyl group and at position 1 with an acetamide-linked 2,5-dimethylphenyl moiety. The 4-oxo-1,4-dihydronaphthyridine scaffold is a pharmacophore prevalent in medicinal chemistry due to its bioisosteric resemblance to quinolones, enabling interactions with biological targets such as kinases and topoisomerases .

特性

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-16-9-11-29(12-10-16)26(33)21-14-30(25-20(24(21)32)8-7-19(4)27-25)15-23(31)28-22-13-17(2)5-6-18(22)3/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUKVKAGJYSUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a naphthyridine moiety, which is known for its diverse biological properties.

- Substituents : It has multiple substituents including a dimethylphenyl group and a piperidine carbonyl group, which may influence its pharmacodynamics and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 305.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-(7-methyl-3-(4-methylpiperidine-1-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide exhibit various pharmacological effects:

- Antitumor Activity : Some naphthyridine derivatives have shown promising antitumor effects in vitro and in vivo. They may act by inhibiting specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against a range of pathogens.

- Neuroprotective Effects : Certain derivatives demonstrate neuroprotective properties, potentially through modulation of neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways may be involved:

- Inhibition of Enzymes : The presence of the piperidine moiety suggests potential inhibition of enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which plays a role in glucose metabolism and inflammation .

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- A study on naphthyridine-based compounds reported significant inhibition of cancer cell lines, suggesting that structural modifications can enhance efficacy against specific tumors.

- Another research focused on DPP-IV inhibitors showed that these compounds could improve renal function in diabetic models, indicating potential applications in metabolic disorders .

Table 2: Summary of Relevant Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Significant inhibition of cancer cell proliferation |

| Study 2 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Study 3 | Neuroprotection | Modulation of neurotransmitter release observed |

類似化合物との比較

Core Structure and Functional Group Variations

Table 1: Comparative Analysis of Key Structural Features

Key Observations:

- The target compound’s 1,8-naphthyridine core distinguishes it from the 1,5-naphthyridine in and the pyrido-thieno-pyrimidinone in . This affects ring planarity and hydrogen-bonding capacity.

- Acetamide vs.

- Substituent Bulk : The 3,5-dimethyladamantyl group in ’s compound introduces significant steric hindrance compared to the target’s 4-methylpiperidine, which may limit membrane permeability despite higher lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights:

- The target compound’s IR profile would closely resemble ’s compound due to shared acetamide and carbonyl groups but differ in piperidine-related stretches.

- Solubility : The 4-nitrophenyl and hydroxynaphthyl groups in ’s compound 5a increase polarity, contrasting with the target’s lipophilic 4-methylpiperidine, suggesting lower aqueous solubility for the latter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。